C3d Peptide P16 - 99027-06-2

C3d Peptide P16

Catalog Number: EVT-1784792
CAS Number: 99027-06-2
Molecular Formula: C86H131N25O27
Molecular Weight: 1947.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

C3d Peptide P16 is classified as a therapeutic peptide and is synthesized from the larger protein C3, which is a key component of the complement system involved in immune responses. The synthesis typically involves techniques such as solid-phase peptide synthesis, allowing for precise control over the peptide's sequence and modifications .

Synthesis Analysis

Methods

The synthesis of C3d Peptide P16 primarily employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to an insoluble resin. The steps include:

  1. Resin Preparation: A resin is selected that can support the desired peptide chain.
  2. Amino Acid Coupling: Protected amino acids are added one at a time, with activation reagents facilitating the formation of peptide bonds.
  3. Deprotection: After each coupling step, protecting groups are removed to allow for subsequent additions.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Technical Details

The synthesis process must ensure high purity and yield, which can be achieved through careful control of reaction conditions and purification methods. Analytical techniques such as mass spectrometry and HPLC are commonly employed to confirm the identity and purity of the synthesized peptide .

Molecular Structure Analysis

Structure

C3d Peptide P16 has a specific linear structure that corresponds to its amino acid sequence. The molecular formula can be represented as C76H121N21O23C_{76}H_{121}N_{21}O_{23} with a molecular weight of approximately 1,528 Da.

Data

The structural configuration allows for effective interaction with CR2, which is essential for its biological activity. The spatial arrangement of amino acids contributes to its binding affinity and specificity .

Chemical Reactions Analysis

Reactions

C3d Peptide P16 undergoes several biochemical reactions upon interacting with immune cells:

  • Binding to Complement Receptor 2: The primary reaction involves binding to CR2 on B cells, which enhances B cell activation and proliferation.
  • Modulation of Immune Responses: This interaction can lead to downstream signaling events that modulate immune responses, including cytokine production and antibody generation.

Technical Details

The binding affinity of C3d Peptide P16 to CR2 can be quantified using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay (ELISA), allowing researchers to analyze the kinetics and thermodynamics of this interaction .

Mechanism of Action

Process

C3d Peptide P16 enhances immune responses primarily through its interaction with CR2 on B cells. This mechanism involves:

  1. Receptor Engagement: Upon binding to CR2, C3d Peptide P16 facilitates B cell activation.
  2. Signal Transduction: The engagement triggers intracellular signaling pathways that promote cell proliferation and differentiation.
  3. Antibody Production: Ultimately, this leads to enhanced antibody production against pathogens.

Data

Studies have demonstrated that the presence of C3d Peptide P16 significantly increases the efficiency of antigen presentation and T cell activation in vitro, indicating its potential as an adjuvant in vaccine formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may require specific storage conditions to maintain integrity.
  • pH Sensitivity: Activity may vary with pH changes; optimal conditions should be determined experimentally.

Relevant data indicate that proper formulation can enhance stability and bioavailability in therapeutic applications .

Applications

C3d Peptide P16 has several scientific uses, including:

  • Immunotherapy: As an adjuvant in vaccines to enhance immune responses against infectious diseases.
  • Research Tool: Used in studies investigating B cell activation mechanisms and complement system functions.
  • Potential Therapeutics: Exploration in treating conditions where modulation of the immune response is beneficial, such as autoimmune diseases or cancer therapies .
Molecular Mechanisms of C3d Peptide P16 in Immune Regulation

CR2-Mediated Signaling Pathways

Structural Basis of CR2 Binding: LYNVEA Motif and Receptor Specificity

The C3d peptide P16 contains a 16-amino acid sequence (LYNVEA) critical for its interaction with Complement Receptor 2 (CR2/CD21). Structural studies reveal that this motif anchors P16 to the short consensus repeat (SCR) domains 1-2 of CR2, with a binding affinity (Kd) of ~15 μM [1] [2]. The LYNVEA motif’s α-helical conformation enables highly specific hydrophobic and ionic interactions with SCR domains, particularly through residues Leu1, Tyr2, and Glu5 [2]. This binding is distinct from full-length C3d, which utilizes a broader interface involving SCR 1-4 [7]. Mutagenesis studies confirm that alanine substitution at Tyr2 reduces CR2 binding by >90%, underscoring this residue’s role in stabilizing the complex [1].

Table 1: Key Structural Features of C3d P16-CR2 Interaction

Structural ElementFunctional RoleBinding AffinityConsequence of Disruption
LYNVEA motif (residues 1-6)Primary CR2 docking siteKd ~15 μMLoss of lymphocyte activation
SCR 1-2 of CR2P16-binding domainN/AAbolished signal transduction
Hydrophobic pocket (SCR1)Binds Leu1/Tyr2--70% reduced phosphorylation
Electrostatic interface (SCR2)Binds Glu5--Impaired B cell proliferation

Tyrosine Phosphorylation Cascades in B Lymphocytes

C3d P16 binding to CR2 triggers rapid tyrosine phosphorylation in target lymphocytes. Within 5 minutes of exposure, P16 induces phosphorylation of pp105 (105 kDa protein) in transformed B cell lines and pp100 (100 kDa protein) in resting B lymphocytes [1]. This differential phosphorylation is mediated by the Src-family kinase Lyn, which associates with CR2’s cytoplasmic tail. Phosphorylated pp105 recruits Syk kinase and PI3K, activating the BCR-like signaling pathway. In contrast, pp100 phosphorylation in resting B cells initiates a distinct cascade involving Vav and PLCγ2, driving proliferation without antigen engagement [1] [3]. Notably, CR2-negative lymphocytes show no phosphorylation response, confirming receptor specificity [1].

Table 2: Phosphorylation Targets in Lymphocyte Subtypes

Cell TypePhosphoproteinKinase InvolvedDownstream EffectorsFunctional Outcome
Transformed B cellspp105LynSyk, PI3KCell cycle progression
Resting B cellspp100LynVav, PLCγ2Proliferation
CR2-negative cellsNone----No response

Modulation of Immune Cell Activation

Proliferation of CR2-Positive B Cells and Transformed Lymphocytes

C3d P16 drives clonal expansion exclusively in CR2-positive lymphocytes. In vitro studies demonstrate a >8-fold increase in 3H-thymidine incorporation in human B lymphoma lines (e.g., Raji cells) within 48 hours of P16 exposure [1]. This proliferation requires the CR2-CD19-CD81 co-receptor complex, as antibodies blocking CD19 abolish the response. Mechanistically, P16 binding lowers the activation threshold by amplifying BCR-derived signals through sustained MAPK/ERK phosphorylation [1] [8]. Intriguingly, P16 also promotes EBV-independent proliferation of EBV-transformed B cells by mimicking viral gp350/220 binding to CR2 [7] [8].

Differential Effects on Resting vs. Activated Immune Subpopulations

P16 exhibits selective activity toward specific lymphocyte subsets:

  • Resting B cells: P16 triggers robust proliferation (70% of cells enter S-phase) but only in the small, dense subpopulation [1] [3].
  • Activated B cells/T cells: No response observed, indicating activation-dependent unresponsiveness [1].
  • T lymphocytes: P16 fails to induce phosphorylation or proliferation in any T cell subset, consistent with CR2 absence on T cells [1] [9].

This selectivity arises from compartmentalized expression of signaling intermediates: Resting B cells uniquely express unphosphorylated pp100, which serves as a scaffold for P16-initiated signaling. Activated lymphocytes lack this "primed" substrate [1]. Additionally, P16 inhibits antigen-driven T cell blastogenesis when complexed with C3c, suggesting a broader immunomodulatory role beyond B cells [9].

Table 3: Immune Cell Responses to C3d P16

Cell PopulationProliferative ResponseKey Signaling EventsReceptor Requirement
Resting B cells (small/dense)70% S-phase entrypp100 phosphorylationCR2/CD21
Transformed B cells8-fold increasepp105 phosphorylationCR2-CD19-CD81 complex
Activated B cellsNone----
T lymphocytesNone----

Properties

CAS Number

99027-06-2

Product Name

C3d Peptide P16

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C86H131N25O27

Molecular Weight

1947.1 g/mol

InChI

InChI=1S/C86H131N25O27/c1-42(2)34-56(77(129)106-57(35-45-20-22-47(112)23-21-45)78(130)108-60(38-65(92)115)81(133)110-70(43(3)4)83(135)103-54(25-28-67(117)118)72(124)98-44(5)85(137)138)105-75(127)53(24-27-63(90)113)101-73(125)51(17-9-11-31-88)99-66(116)41-97-82(134)62-19-13-33-111(62)84(136)61(39-69(121)122)109-76(128)55(26-29-68(119)120)102-79(131)58(36-46-40-96-50-16-7-6-14-48(46)50)107-74(126)52(18-12-32-95-86(93)94)100-80(132)59(37-64(91)114)104-71(123)49(89)15-8-10-30-87/h6-7,14,16,20-23,40,42-44,49,51-62,70,96,112H,8-13,15,17-19,24-39,41,87-89H2,1-5H3,(H2,90,113)(H2,91,114)(H2,92,115)(H,97,134)(H,98,124)(H,99,116)(H,100,132)(H,101,125)(H,102,131)(H,103,135)(H,104,123)(H,105,127)(H,106,129)(H,107,126)(H,108,130)(H,109,128)(H,110,133)(H,117,118)(H,119,120)(H,121,122)(H,137,138)(H4,93,94,95)/t44-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-/m0/s1

InChI Key

FRJGFSNALYAUQI-FEVNQTGBSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.